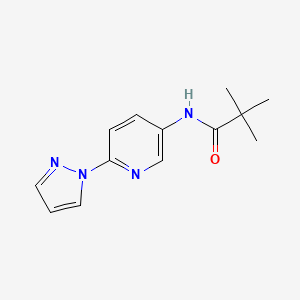
N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mechanism of Action
The exact mechanism of action of N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide is not fully understood, but it is believed to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in a variety of physiological processes, including learning, memory, and pain perception, making it a promising target for drug development.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of neuronal excitability. These effects make N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide a valuable tool for researchers studying the central nervous system and related physiological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide as a research tool is its high purity and consistent quality, which allows for reliable and reproducible results. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for research involving N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide, including studies of its effects on different types of cells and tissues, investigations into its potential as a therapeutic agent for a variety of conditions, and the development of new synthetic methods for producing N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide and related compounds. Additionally, further research is needed to fully understand the mechanisms of action of N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide and its potential applications in a range of scientific fields.
Synthesis Methods
N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 1-(2-fluorophenyl)piperazine with cyclopropylmethylamine in the presence of a catalyst such as palladium on carbon. This method has been shown to yield high purity N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide with good yields, making it a popular choice for researchers.
Scientific Research Applications
N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide has been used in a variety of scientific research applications, including studies of the central nervous system, pain management, and drug addiction. In particular, N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide has been shown to have potential as a tool for studying the mechanisms of drug addiction and withdrawal, as well as for developing new treatments for addiction.
properties
IUPAC Name |
N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O/c16-13-3-1-2-4-14(13)18-7-9-19(10-8-18)15(20)17-11-12-5-6-12/h1-4,12H,5-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLLLWVYYLRJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-(2-fluorophenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluorophenyl)methanone](/img/structure/B7470740.png)

![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)



![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)
![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)
![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)


![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)
![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)